molecular formula C21H16N4O4S B2619934 N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895002-23-0

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2619934
CAS No.: 895002-23-0
M. Wt: 420.44
InChI Key: FZQNLCOGPHBSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at the 4-position. The benzamide moiety is further modified with a 3-nitro substituent and an N-(pyridin-3-ylmethyl) group. This compound shares structural similarities with pharmacologically active N-(thiazol-2-yl)-benzamide analogs, which are widely explored for their interactions with biological targets such as zinc-activated cation channels (ZAC) and other receptors . Its nitro group and pyridinylmethyl side chain may influence solubility, binding affinity, and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-29-17-8-3-9-18-19(17)23-21(30-18)24(13-14-5-4-10-22-12-14)20(26)15-6-2-7-16(11-15)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQNLCOGPHBSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity .

Comparison with Similar Compounds

Key Observations :

  • Nitro Groups: The 3-nitro substituent in the target compound may enhance electrophilicity and π-π stacking interactions compared to non-nitrated analogs like 3p or 4d. This is critical for binding to targets like ZAC, where nitro groups improve antagonist potency .
  • Methoxy vs. Morpholino: The 4-methoxy group in the target compound differs from the morpholino substituent in TOZ7 , likely reducing steric hindrance but possibly decreasing aqueous solubility compared to morpholine-containing derivatives.

Zinc-Activated Channel (ZAC) Antagonism

The N-(thiazol-2-yl)-benzamide scaffold is known for ZAC antagonism. However, substitutions dictate selectivity:

  • Thiazole Integrity: Replacement of the thiazole ring (e.g., with phenyl or cycloalkyl groups) abolishes activity .
  • Nitro and Methoxy Synergy : In analogs like 2b and 3c , nitro and methoxy groups at specific positions enhance potency. The target compound’s 3-nitro and 4-methoxy groups may act synergistically, though this requires validation.

Off-Target Effects

Compounds with the N-(thiazol-2-yl)-benzamide scaffold often interact with off-targets such as kinases or GPCRs . The pyridinylmethyl group in the target compound may reduce off-target binding compared to morpholine derivatives (e.g., 4d), which are prone to interact with amine-sensitive receptors .

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzamide backbone, a methoxy-substituted benzo[d]thiazole moiety, and a nitro group, suggesting diverse applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 4 methoxybenzo d thiazol 2 yl 3 nitro N pyridin 3 ylmethyl benzamide\text{N 4 methoxybenzo d thiazol 2 yl 3 nitro N pyridin 3 ylmethyl benzamide}

Key Features:

  • Benzamide Structure: Provides a scaffold for biological activity.
  • Methoxy Group: Enhances lipophilicity and may influence receptor interactions.
  • Nitro Group: Often associated with increased biological potency.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activities. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular pathways. The specific interactions of N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide with cancer-related targets remain to be fully elucidated but suggest potential as an anticancer agent.

Antimicrobial Activity

Compounds bearing thiazole rings have been reported to possess significant antimicrobial properties. The structural components of N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide may contribute to its effectiveness against various bacterial strains. In particular, the presence of the nitro group is often linked to enhanced antibacterial activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the thiazole and benzamide moieties can significantly influence biological activity. For example, electron-withdrawing groups at specific positions have been shown to enhance potency against certain biological targets.

Study 1: Anticancer Activity

A study investigating various thiazole derivatives reported that compounds similar to N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide exhibited IC50 values in the low micromolar range against several cancer cell lines, including HeLa and MDA-MB-468 cells. The study emphasized the importance of the methoxy and nitro groups in enhancing anticancer efficacy .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiazole derivatives demonstrated that compounds with a similar scaffold showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of a nitro group was crucial for enhancing antimicrobial potency .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideDifferent pyridine substituentModerate anticancer activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamideContains chloro substituentAntimicrobial activity
N-(benzo[d]thiazol-2-yl)-N-(phenylamino)benzamidesLacks nitro groupLower biological activity profile

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and what reaction conditions critically influence yield?

Answer:
The synthesis typically involves multi-step coupling reactions. A key step is the formation of the benzamide core via Rh-catalyzed C-H amidation, which allows direct functionalization of the benzo[d]thiazole moiety (yields up to 94% under optimized conditions) . For example, Rh(III) catalysts in trifluoroethanol at 80°C facilitate regioselective amidation. The nitro group is introduced via nitration prior to coupling, requiring careful control of temperature (<5°C) to avoid over-nitration. Solvent choice (e.g., DMF vs. acetonitrile) and stoichiometric ratios (1:1.2 for pyridin-3-ylmethylamine) significantly impact yields, as seen in analogous benzamide syntheses . Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization (methanol/water) is critical for isolating high-purity products .

Basic: How is the compound structurally characterized, and what spectroscopic methods are essential?

Answer:
Structural confirmation relies on:

  • 1H/13C NMR : Peaks at δ 8.2–8.4 ppm (aromatic H), δ 4.0–4.5 ppm (methoxy and methylene groups), and δ 13.4 ppm (amide NH) are diagnostic. Splitting patterns (e.g., doublets for pyridine protons) distinguish regioisomers .
  • HRMS (ESI) : Exact mass matching within 2 ppm confirms molecular formula (e.g., [M+H]+ at m/z 450.1254 calculated vs. observed) .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂) validate functional groups .
  • Melting Point : Consistency with literature values (e.g., 142–181°C for related derivatives) ensures purity .

Advanced: How can conflicting reports on biological activity among structurally similar benzamides be resolved?

Answer:
Contradictions often arise from assay variability (e.g., cell lines, enzyme isoforms) or subtle structural differences. To address this:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with trifluoromethyl) and compare IC₅₀ values across standardized assays .
  • Computational Docking : Use tools like AutoDock to predict binding modes to targets (e.g., HDACs vs. cyclooxygenase), highlighting how nitro group orientation affects selectivity .
  • Meta-Analysis : Cross-reference biological data from multiple studies, controlling for variables like solubility (logP) and metabolic stability (microsomal half-life) .

Advanced: What strategies improve selectivity for specific biological targets?

Answer:

  • Bioisosteric Replacement : Substitute the pyridinyl group with morpholine (improves HDAC1 selectivity) or piperazine (enhances anti-inflammatory activity) .
  • Protease-Sensitive Linkers : Introduce enzymatically cleavable groups (e.g., valine-citrulline) between the benzamide and thiazole moieties for tumor-targeted activation .
  • Dynamic Combinatorial Chemistry : Screen against target enzymes (e.g., COX-2) to identify high-affinity variants .

Basic: What functional groups dominate reactivity, and how do they influence chemical behavior?

Answer:

  • Nitro Group (NO₂) : Electron-withdrawing, directs electrophilic substitution to the meta position. Reduces basicity of adjacent amines, impacting solubility .
  • Methoxy (OCH₃) : Electron-donating, stabilizes radical intermediates during C-H activation. Enhances π-π stacking in crystal packing .
  • Benzamide (CONH) : Participates in hydrogen bonding with biological targets (e.g., HDAC active sites). Susceptible to hydrolysis under acidic conditions .

Advanced: How are computational methods applied to predict pharmacokinetics and binding affinity?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with HDAC2) to assess binding stability (RMSD <2 Å over 100 ns) .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.5), bioavailability (F >30%), and CYP450 inhibition risks .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values to prioritize analogs .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Column Chromatography : Use gradient elution (hexane → ethyl acetate) to separate nitro-containing byproducts (Rf = 0.3–0.5) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water for high-melting solids) to achieve >99% purity .
  • HPLC-Prep : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers if chiral centers are present .

Advanced: How do substituents like methoxy or nitro groups influence stability and bioactivity?

Answer:

  • Methoxy Group : Increases metabolic stability (t₁/₂ >60 min in liver microsomes) but reduces aqueous solubility (logP +0.5) .
  • Nitro Group : Enhances electrophilicity, improving kinase inhibition (IC₅₀ <1 µM) but increasing mutagenicity risk (Ames test positive) .
  • Pyridinylmethyl : Boosts blood-brain barrier penetration (PAMPA logPe >−5) for CNS targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.